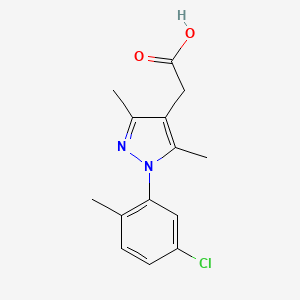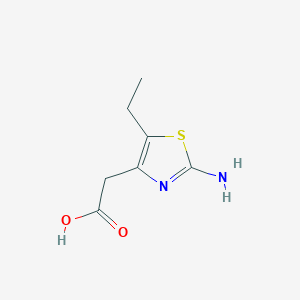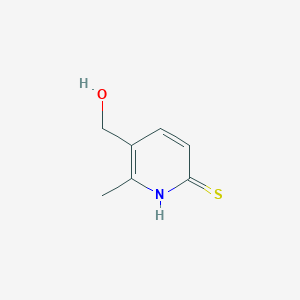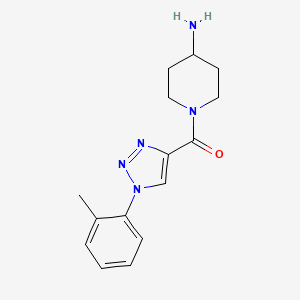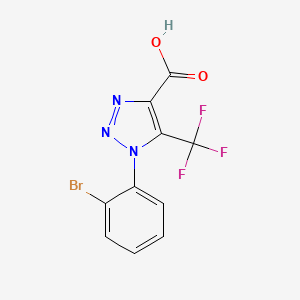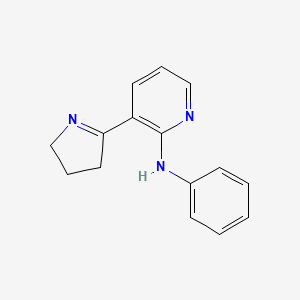
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropylphenyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The isopropylphenyl group can be introduced via electrophilic aromatic substitution reactions, while the acetonitrile group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the nitrile group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups onto the aromatic ring or the nitrile group .
Applications De Recherche Scientifique
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and the isopropylphenyl group can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the isopropyl group, which may affect its reactivity and binding properties.
2-(5-(4-Methylphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic characteristics.
Uniqueness
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C14H15N3 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C14H15N3/c1-10(2)11-3-5-12(6-4-11)14-9-13(7-8-15)16-17-14/h3-6,9-10H,7H2,1-2H3,(H,16,17) |
Clé InChI |
LVSZAICMNWRSDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


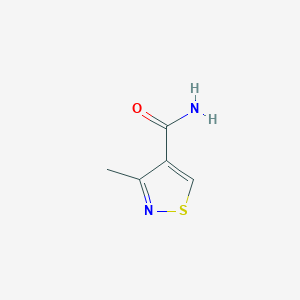
![Methyl [2,3'-bipyridine]-6-carboxylate](/img/structure/B11807241.png)

